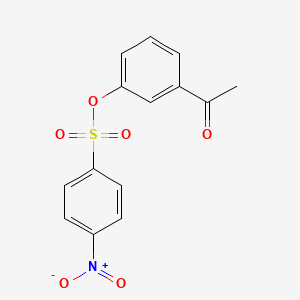
3-Acetylphenyl 4-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In the first paper, a method for synthesizing 2-aroylbenzothiazoles is described, which involves a redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur, along with N-methylmorpholine . Although this does not directly describe the synthesis of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate, the use of acetophenones and nitrobenzene derivatives in a synthesis could be analogous to potential methods for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an acetyl group (a methyl group attached to a carbonyl group) and a nitrobenzene sulfonate ester. The papers do not provide specific information on the molecular structure of this compound, but the general principles of aromatic substitution reactions and the behavior of functional groups like acetyl and nitro groups can be inferred .
Chemical Reactions Analysis
The second paper discusses the synthesis and solvolytic behavior of p-nitrobenzenesulfonate derivatives, which undergo acetolysis with π-bond participation . This suggests that this compound could also undergo similar solvolytic reactions, potentially leading to cyclized products or rearrangements depending on the structure and the reaction conditions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide insights into the reactivity of related compounds. For instance, the presence of a nitro group and a sulfonate ester could indicate that the compound is likely to be polar and may have significant solubility in polar solvents. The acetyl group could also influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions .
Scientific Research Applications
Anionic Metal-Organic Frameworks and Dye Adsorption
A microporous anionic metal-organic framework has been synthesized exhibiting potential for luminescent probes and selective adsorption of organic dyes, such as methylene blue, due to its unique structure and post-synthetic modification capabilities. This framework demonstrates rapid and selective separation capabilities, highlighting the compound's utility in sensor development and environmental purification processes (Guo et al., 2017).
Pro-apoptotic Effects in Cancer Cells
New sulfonamide derivatives have shown promising pro-apoptotic effects against various cancer cell lines by activating key signaling pathways and inducing the expression of pro-apoptotic genes. This indicates the potential therapeutic applications of these compounds in cancer treatment, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Cumaoğlu et al., 2015).
Vicarious Nucleophilic Substitution in Nitroarenes
Research has demonstrated selective ortho substitution in nitroarenes with chloromethylphenyl sulfone under specific conditions, providing an efficient method for synthesizing disubstituted nitrobenzene derivatives. This process highlights the compound's role in facilitating targeted chemical transformations, which is valuable in the synthesis of complex organic molecules (Mąkosza et al., 1984).
Redox Condensation Reactions
A study on the redox condensation reactions between o-halonitrobenzenes and acetophenones has resulted in the efficient synthesis of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives. This demonstrates the compound's role in facilitating redox-efficient synthetic pathways, contributing to the development of new pharmacologically active molecules (Nguyen et al., 2015).
Cleavage of Methylenedioxy Ring
Research on the cleavage of the methylenedioxy ring in aromatic compounds with N-sodium benzyloxide has provided insights into regioselective cleavage, particularly in compounds with electron-withdrawing groups. This study contributes to understanding the chemical behavior of sulfonate esters in complex organic reactions, facilitating the preparation of hydroxybenzene derivatives (Kobayashi et al., 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-acetylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-10(16)11-3-2-4-13(9-11)21-22(19,20)14-7-5-12(6-8-14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJBXYICZTBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)

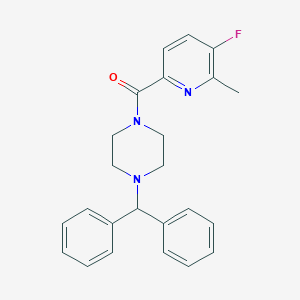
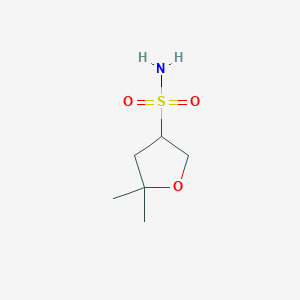
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2547327.png)
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)
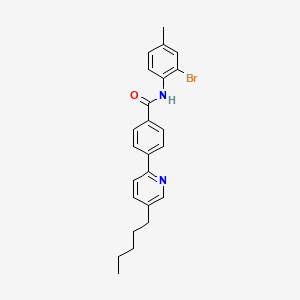
![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)
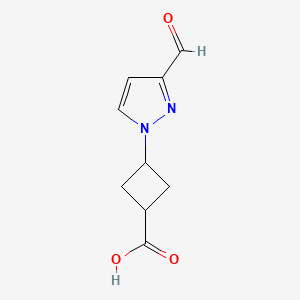
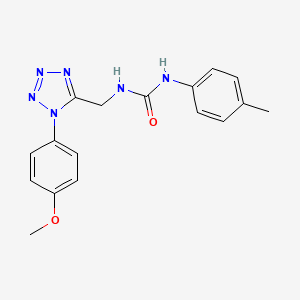
![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)